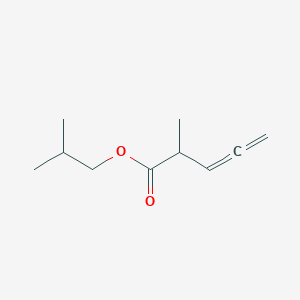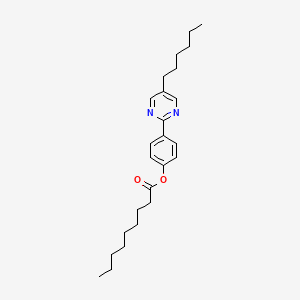
Nonanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester is an organic compound with the molecular formula C25H36N2O2. It is a derivative of nonanoic acid, which is a nine-carbon fatty acid. This compound is known for its unique structure, which includes a pyrimidinyl group and a phenyl ester group, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nonanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester typically involves the esterification of nonanoic acid with 4-(5-hexyl-2-pyrimidinyl)phenol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as chromatography and high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Nonanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Nonanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of nonanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release nonanoic acid and 4-(5-hexyl-2-pyrimidinyl)phenol, which may exert biological effects through various pathways. The pyrimidinyl group can interact with nucleic acids and proteins, potentially affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester
- Decanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester
- Nonanoic acid, 4-(5-methyl-2-pyrimidinyl)phenyl ester
Uniqueness
Nonanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester is unique due to its specific combination of a nonanoic acid ester and a pyrimidinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
58415-74-0 |
|---|---|
Molekularformel |
C25H36N2O2 |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
[4-(5-hexylpyrimidin-2-yl)phenyl] nonanoate |
InChI |
InChI=1S/C25H36N2O2/c1-3-5-7-9-10-12-14-24(28)29-23-17-15-22(16-18-23)25-26-19-21(20-27-25)13-11-8-6-4-2/h15-20H,3-14H2,1-2H3 |
InChI-Schlüssel |
IETXZDOMPDMLEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)OC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


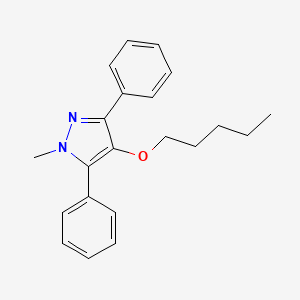
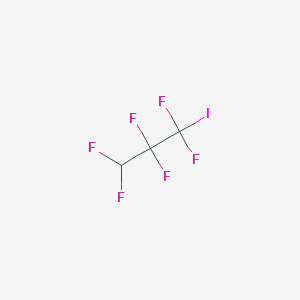
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6-methyl-](/img/structure/B14605507.png)
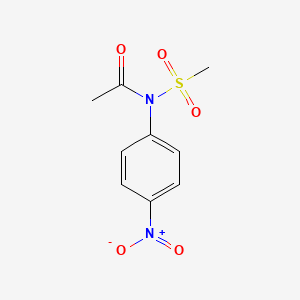
![[(1H-Indol-2-yl)sulfanyl]acetonitrile](/img/structure/B14605519.png)
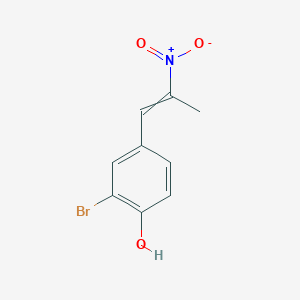
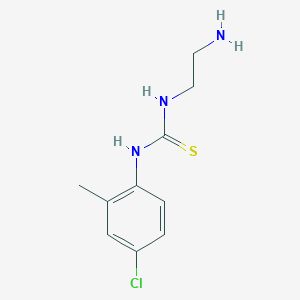
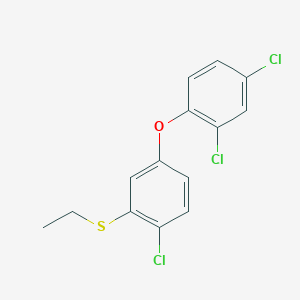
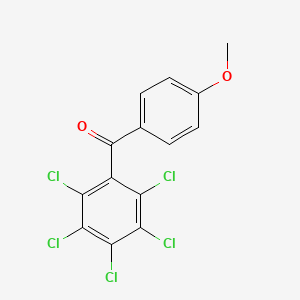
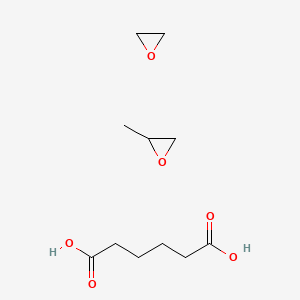
![1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole](/img/structure/B14605551.png)
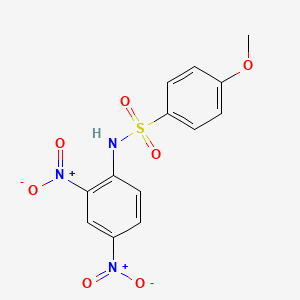
![2,2'-{Methylenebis[(4-hydroxy-5-nitro-3,1-phenylene)methylene]}bis(4-nitrophenol)](/img/structure/B14605558.png)
